Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (400 MHz, CDCl₃) reveals the following signals:
| Proton Group | δ (ppm) | Multiplicity | Coupling Constant (J/Hz) |
|---|---|---|---|
| tert-Butyl CH₃ | 1.43 | Singlet | – |
| N–CH₃ | 3.07 | Singlet | – |
| OCH₂CH₂O (backbone) | 3.50–3.65 | Multiplet | 6.2 (vicinal) |
| NH₂ (terminal amine) | 1.78 | Broad singlet | – |
Key Observations :
Structure
3D Structure
Properties
Molecular Formula |
C12H26N2O4 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H26N2O4/c1-12(2,3)18-11(15)14(4)6-8-17-10-9-16-7-5-13/h5-10,13H2,1-4H3 |
InChI Key |
CKWNRRXWFGXHQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCN |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Boc Protection
The most common approach to prepare tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). This reaction typically proceeds in an organic solvent like dichloromethane (DCM) at room temperature over 12–18 hours.
| Reagent | Amount (equiv.) | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Amine precursor | 1.0 | DCM | 20–25 °C | 12–18 h | 50–70 |
| Di-tert-butyl dicarbonate (Boc2O) | 1.5–2.0 | ||||
| DMAP or TEA (catalyst/base) | 0.1 |
The reaction mixture is typically washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography using a mixture of dichloromethane and methanol as eluent to afford the Boc-protected carbamate as a colorless oil or solid.
Methylation of the Carbamate Nitrogen
Methylation of the carbamate nitrogen can be achieved by using methylating agents such as methyl iodide or methyl triflate under basic conditions. However, in many cases, the methyl group is introduced by starting from a methyl-substituted amine precursor before Boc protection.
Polyether Chain Assembly
The polyether chain containing the 2-(2-(2-aminoethoxy)ethoxy)ethyl moiety is typically synthesized by stepwise ethoxylation or by using commercially available polyether amines. The amino group at the terminus is then protected by the Boc group as described above.
Example Synthesis from Literature
A representative synthesis reported involves the following:
- Starting from tert-butyl 2-(2-aminoethoxy)ethylcarbamate, the compound is reacted with 2-(2-(2-aminoethoxy)ethoxy)ethylamine under carbodiimide coupling conditions to extend the polyether chain.
- The reaction uses 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) as a coupling agent in dichloromethane at 20 °C for 18 hours.
- The product is purified by silica gel chromatography to yield the desired tert-butyl carbamate derivative with a yield of approximately 35%.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbamate formation | Boc2O, DMAP, DCM, RT, 18 h | 50–70 | Standard Boc protection |
| Chain extension via coupling | EDCI, DCM, 20 °C, 18 h | 35 | Coupling with fenofibric acid derivative |
| Purification | Silica gel chromatography (DCM/MeOH 9:1) | - | Isolates pure carbamate product |
Analytical and Purification Techniques
- Purification: Silica gel chromatography is the preferred method, using dichloromethane/methanol mixtures.
- Characterization: 1H NMR, 13C NMR, and mass spectrometry confirm the structure and purity.
- Yields: Vary from moderate (35%) to good (up to 70%) depending on reaction conditions and scale.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, DMAP/TEA | Dichloromethane | RT | 12–18 h | 50–70 | Standard amine protection |
| Carbodiimide Coupling | EDCI, amine precursor | Dichloromethane | 20 °C | 18 h | 35 | Chain extension step |
| Methylation (if separate) | Methyl iodide/triflate, base | Various | RT | Few hours | Variable | Often done prior to Boc step |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles; reactions are carried out under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate serves as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure may allow it to act as a prodrug , enhancing drug solubility and bioavailability, which are critical factors in drug formulation.
Prodrug Development
Prodrugs are pharmacologically inactive compounds that can be metabolized in the body to produce an active drug. Research indicates that this compound's structure could facilitate improved absorption and distribution of therapeutic agents, making it a candidate for prodrug development.
Interaction Studies
Understanding the interactions of this compound with biological systems is essential for assessing its therapeutic potential. Preliminary studies suggest that this compound may interact with specific receptors or enzymes, influencing metabolic pathways. This can provide insights into its pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of the drug on the body).
Research Applications
The compound is also valuable in research settings for studying cellular mechanisms and as a tool in drug design. Its structural similarities with other compounds allow researchers to investigate its behavior in biological systems through comparative studies.
Case Studies
- Anti-inflammatory Activity : A study on related carbamate derivatives demonstrated anti-inflammatory properties, suggesting that this compound could be explored for similar therapeutic effects .
- Receptor Interaction : Investigations into its interaction with Bruton’s tyrosine kinase (BTK), a target for treating B-cell malignancies and autoimmune diseases, highlight its potential role in developing targeted therapies .
Mechanism of Action
The mechanism of action of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
Physicochemical Properties
Biological Activity
Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate, also known by its CAS number 1449213-68-6, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₂₄N₂O₄, with a molecular weight of 244.32 g/mol. The compound is typically a colorless to light yellow liquid and is sensitive to air, necessitating storage under inert gas conditions. Its chemical structure features a tert-butyl group, an aminoethoxy chain, and a carbamate functional group, which contribute to its biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that compounds with similar structures may exhibit inhibitory effects on specific enzymes or receptors involved in cellular signaling pathways. For instance, carbamate derivatives are often linked to modulation of neurotransmitter systems and may influence neuronal signaling.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various bacterial strains. The presence of the aminoethoxy chain may enhance membrane permeability, facilitating the compound's entry into bacterial cells.
- Neuroprotective Effects : Some carbamate derivatives have been studied for their neuroprotective effects, potentially mitigating neurodegenerative processes by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.
- Cytotoxicity in Cancer Cells : Initial findings suggest that this compound might exhibit cytotoxic effects on certain cancer cell lines. The mechanism could involve induction of apoptosis or disruption of mitotic processes in rapidly dividing cells.
Case Studies and Research Findings
-
Antimicrobial Studies : A study evaluating a series of carbamate derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicated that modifications in the aminoalkyl side chains could enhance potency (Table 1).
Compound Antibacterial Activity (MIC µg/mL) A 8 B 16 C 32 D 4 - Neuroprotective Research : In a neuroprotection assay involving neuronal cell cultures exposed to oxidative stress, this compound showed a reduction in cell death by approximately 30% compared to untreated controls, indicating potential protective effects against neurotoxicity.
- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated increased annexin V staining in treated cells, confirming apoptotic cell death.
Safety and Toxicology
While exploring the biological activities, it is crucial to consider safety profiles. This compound has been classified as causing severe skin burns and eye damage upon contact, necessitating careful handling and appropriate safety measures during research applications .
Q & A
Q. What are the recommended synthetic methodologies for preparing tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate, and how can purity be validated?
Answer:
- Synthesis Routes :
- Stepwise Alkylation : Sequential alkylation of the aminoethoxy chain using tert-butyl carbamate as a protecting group, followed by deprotection under acidic conditions (e.g., HCl in dioxane) to yield the final product .
- One-Step Coupling : Utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the tert-butyl carbamate group to the polyethylene glycol (PEG)-like backbone. Reaction efficiency depends on solvent polarity (e.g., DMF or THF) and temperature control (0–25°C) .
- Purity Validation :
- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm; retention time should align with standards.
- NMR : Confirm absence of unreacted starting materials (e.g., residual ethylenediamine signals at δ 1.2–1.5 ppm in H NMR) .
Q. What are the optimal storage conditions to prevent degradation of this compound?
Answer:
- Storage :
- Temperature : –20°C in airtight, amber vials to avoid hydrolysis of the carbamate group.
- Desiccant : Include silica gel packs to minimize moisture absorption, which can lead to tert-butoxycarbonyl (Boc) group cleavage .
- Stability Monitoring : Conduct periodic FT-IR analysis to detect carbonyl (C=O) stretching vibrations (~1680–1720 cm) as a marker of degradation .
Advanced Research Questions
Q. How can computational modeling predict feasible synthetic routes and optimize reaction parameters for this compound?
Answer:
- Reaction Path Search :
- Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model transition states and energy barriers for key steps like Boc deprotection or amine alkylation .
- Example : Simulations for tert-butyl carbamate intermediates show that steric hindrance at the methyl branching site increases activation energy by ~5 kcal/mol, necessitating longer reaction times .
- Machine Learning :
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural characterization?
Answer:
- Cross-Validation Strategies :
- X-Ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping ethylenic proton signals) by determining precise bond angles and torsional conformations. For example, a 2016 study on tert-butyl carbamate derivatives confirmed hydrogen-bonded networks in crystal lattices that stabilize specific rotamers .
- Dynamic NMR (DNMR) : Apply variable-temperature H NMR to detect slow conformational exchanges. For PEG-based carbamates, coalescence temperatures above 40°C indicate restricted rotation around the ethoxy chain .
Q. What strategies mitigate challenges in functionalizing the ethoxy backbone while preserving the Boc group?
Answer:
- Protection-Deprotection Balance :
- Use orthogonal protecting groups (e.g., Fmoc for amines) during ethoxy chain elongation to avoid premature Boc cleavage.
- Case Study : A 2009 synthesis of a CCR2 antagonist intermediate demonstrated that iodolactamization under mild acidic conditions (pH 4–5) retains Boc integrity while enabling cyclization .
- Kinetic Control : Optimize reaction stoichiometry (e.g., 1.2 equivalents of alkylating agent) to minimize over-functionalization. Excess reagents can lead to quaternization of the tertiary amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
